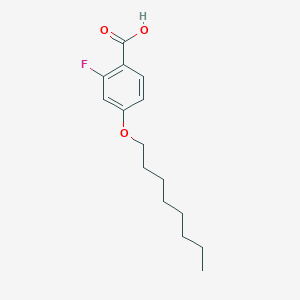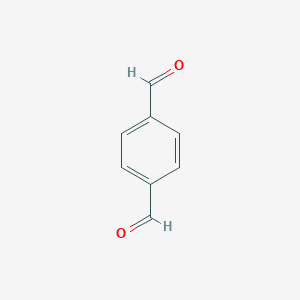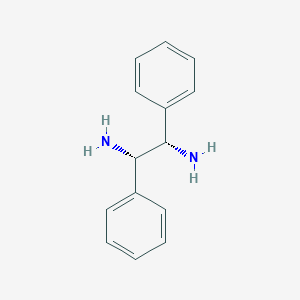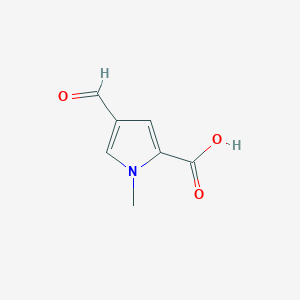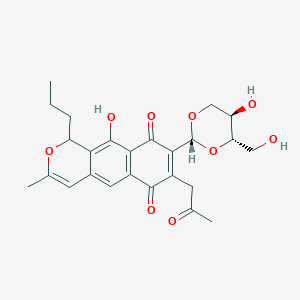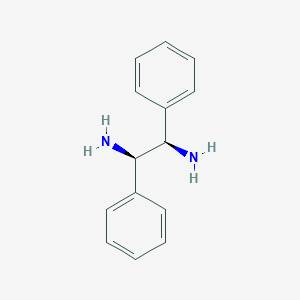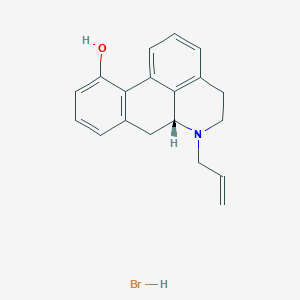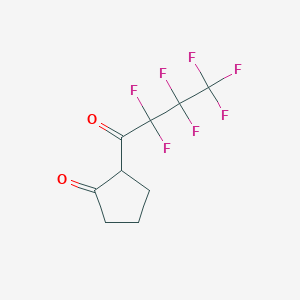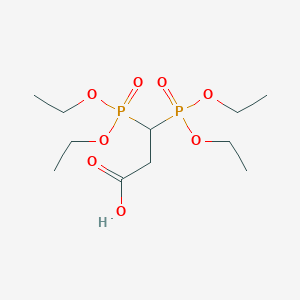
3,3-Bis(diethoxyphosphoryl)propanoic acid
Overview
Description
3,3-Bis(diethoxyphosphoryl)propanoic acid is an organophosphorus compound with the molecular formula C11H24O8P2 It is characterized by the presence of two diethoxyphosphoryl groups attached to a propanoic acid backbone
Scientific Research Applications
3,3-Bis(diethoxyphosphoryl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its phosphonate derivatives.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(diethoxyphosphoryl)propanoic acid typically involves the reaction of diethyl phosphite with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the addition of diethyl phosphite to acrylonitrile. The intermediate product is then hydrolyzed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(diethoxyphosphoryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
Mechanism of Action
The mechanism of action of 3,3-Bis(diethoxyphosphoryl)propanoic acid involves its interaction with various molecular targets. The diethoxyphosphoryl groups can form strong bonds with metal ions and enzymes, influencing biochemical pathways. The compound’s ability to donate or accept electrons makes it a versatile reagent in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(dimethylphosphoryl)propanoic acid
- 3,3-Bis(diphenylphosphoryl)propanoic acid
Comparison
Compared to its analogs, 3,3-Bis(diethoxyphosphoryl)propanoic acid is unique due to its specific diethoxyphosphoryl groups, which confer distinct chemical properties. These properties include higher solubility in organic solvents and different reactivity patterns, making it suitable for specific applications in synthesis and research.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-Bis(diethoxyphosphoryl)propanoic acid involves the reaction of diethyl phosphite with 3-chloropropanoic acid, followed by hydrolysis and esterification reactions.", "Starting Materials": [ "Diethyl phosphite", "3-chloropropanoic acid", "Sodium hydroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Diethyl phosphite is added dropwise to a solution of 3-chloropropanoic acid in dry ethanol, which is heated under reflux with stirring for several hours.", "Step 2: The resulting mixture is cooled and then treated with a solution of sodium hydroxide in water to neutralize the excess acid.", "Step 3: The mixture is then extracted with ether to remove any unreacted starting materials and byproducts.", "Step 4: The ether layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain the crude product.", "Step 5: The crude product is dissolved in a solution of sulfuric acid in ethanol and heated under reflux for several hours to hydrolyze the ester groups.", "Step 6: The resulting mixture is cooled and then treated with sodium hydroxide to neutralize the excess acid and form the sodium salt of the product.", "Step 7: The product is then extracted with ether to remove any impurities and dried over anhydrous sodium sulfate.", "Step 8: The ether layer is concentrated under reduced pressure to obtain the pure 3,3-Bis(diethoxyphosphoryl)propanoic acid." ] } | |
CAS No. |
151869-73-7 |
Molecular Formula |
C11H20O8P2-4 |
Molecular Weight |
342.22 g/mol |
IUPAC Name |
ethyl 2,2-diethyl-3,3-diphosphonatopentanoate |
InChI |
InChI=1S/C11H24O8P2/c1-5-10(6-2,9(12)19-8-4)11(7-3,20(13,14)15)21(16,17)18/h5-8H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |
InChI Key |
FCDVPRCZVNSGHC-UHFFFAOYSA-J |
SMILES |
CCOP(=O)(C(CC(=O)O)P(=O)(OCC)OCC)OCC |
Canonical SMILES |
CCC(CC)(C(=O)OCC)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |
Synonyms |
TETRAETHYL(CARBOXYETHYLIDENE)BISPHOSPHONATE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 3,3-Bis(diethoxyphosphoryl)propanoic acid into methacrylate monomers?
A1: The incorporation of this compound into methacrylate monomers introduces bisphosphonate groups into the resulting polymers []. This modification is significant due to the known affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone. The research demonstrates that a homopolymer containing this specific bisphosphonate group, upon hydrolysis, can interact with hydroxyapatite []. This interaction suggests potential applications of these novel polymers in areas like bone tissue engineering or drug delivery systems targeting bone tissue.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


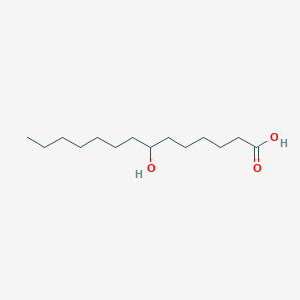
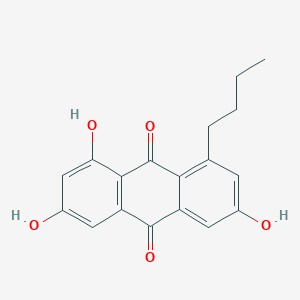
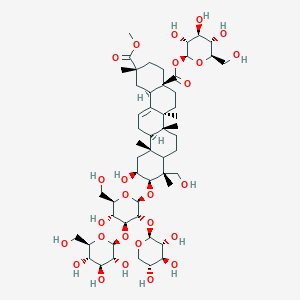
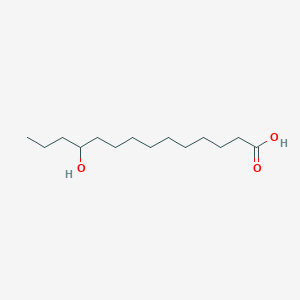
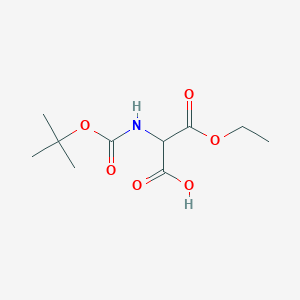
![tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate](/img/structure/B141567.png)
